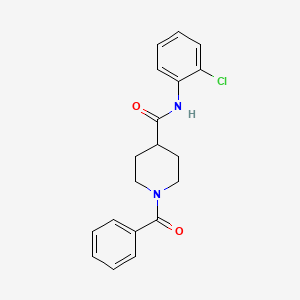
6-bromo-3-(4-chlorobenzyl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-3-(4-chlorobenzyl)-4(3H)-quinazolinone is a chemical compound with potential applications in scientific research. It is a heterocyclic organic compound that contains a quinazolinone ring system. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Mecanismo De Acción
The mechanism of action of 6-bromo-3-(4-chlorobenzyl)-4(3H)-quinazolinone involves its interaction with various enzymes and cellular signaling pathways. It has been shown to inhibit the activity of PKC and PDE, which are involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound has also been shown to induce apoptosis in cancer cells through the activation of caspase-dependent pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-bromo-3-(4-chlorobenzyl)-4(3H)-quinazolinone have been studied in various cellular and animal models. It has been shown to inhibit the activity of PKC and PDE, which are involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound has also been shown to induce apoptosis in cancer cells through the activation of caspase-dependent pathways. In addition, it has been shown to have potential anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-bromo-3-(4-chlorobenzyl)-4(3H)-quinazolinone in lab experiments include its high potency and selectivity for certain enzymes and cellular signaling pathways. It has also been shown to have potential anticancer activity, which makes it a promising tool compound for studying cancer biology. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research related to 6-bromo-3-(4-chlorobenzyl)-4(3H)-quinazolinone. One area of research could focus on the development of more potent and selective analogs of this compound for use in scientific research. Another area of research could focus on the investigation of the potential anticancer activity of this compound in vivo using animal models. Additionally, further research could be conducted to investigate the potential anti-inflammatory and analgesic effects of this compound.
Métodos De Síntesis
The synthesis of 6-bromo-3-(4-chlorobenzyl)-4(3H)-quinazolinone has been achieved using various methods. One of the most commonly used methods involves the reaction of 4-chlorobenzylamine with 2-amino-5-bromo-benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This reaction leads to the formation of the intermediate 6-bromo-3-(4-chlorobenzyl)-2-(2-carboxyphenylamino)benzoic acid, which is then cyclized using polyphosphoric acid (PPA) to yield the final product, 6-bromo-3-(4-chlorobenzyl)-4(3H)-quinazolinone.
Aplicaciones Científicas De Investigación
6-bromo-3-(4-chlorobenzyl)-4(3H)-quinazolinone has potential applications in scientific research as a tool compound for studying various biological processes. It has been shown to inhibit the activity of certain enzymes such as protein kinase C (PKC) and phosphodiesterase (PDE), which are involved in various cellular signaling pathways. This compound has also been investigated for its potential anticancer activity, as it has been shown to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
6-bromo-3-[(4-chlorophenyl)methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2O/c16-11-3-6-14-13(7-11)15(20)19(9-18-14)8-10-1-4-12(17)5-2-10/h1-7,9H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JREAWARDYGRSLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-[(4-chlorophenyl)methyl]quinazolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B5854421.png)
![1-cyclohexyl-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5854441.png)

![3-[1-(3-acetylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5854445.png)

![methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate](/img/structure/B5854468.png)
![methyl 3-[(2-nitrophenyl)sulfonyl]acrylate](/img/structure/B5854473.png)
![methyl 4-ethyl-5-methyl-2-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5854483.png)

![N'-[1-(4-propylphenyl)ethylidene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5854486.png)



